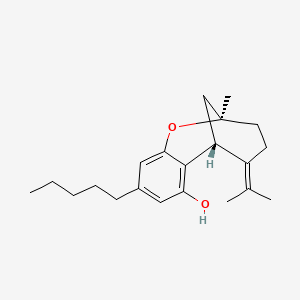
(2-Fluoro-5-(piperidin-3-yl)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Fluoro-5-(piperidin-3-yl)phenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a fluorine atom and a piperidin-3-yl group. The unique structure of this compound makes it a valuable building block in various chemical reactions, particularly in the synthesis of complex organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluoro-5-(piperidin-3-yl)phenyl)boronic acid typically involves the use of Suzuki-Miyaura coupling reactions. This method is favored due to its ability to form carbon-carbon bonds under mild conditions. The general procedure involves the reaction of a halogenated precursor with a boronic acid derivative in the presence of a palladium catalyst and a base .
Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by employing continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: (2-Fluoro-5-(piperidin-3-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.
Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include boronic esters, borates, and various substituted phenyl derivatives .
Applications De Recherche Scientifique
(2-Fluoro-5-(piperidin-3-yl)phenyl)boronic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (2-Fluoro-5-(piperidin-3-yl)phenyl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the inhibition of enzymes that contain active site serine or threonine residues. This property is particularly useful in the design of enzyme inhibitors for therapeutic applications .
Comparaison Avec Des Composés Similaires
- 2-Fluorophenylboronic acid
- 2-Fluoropyridine-5-boronic acid pinacol ester
- 2-Fluoro-3-pyridineboronic acid
Comparison: While these compounds share the presence of a boronic acid group and a fluorine atom, (2-Fluoro-5-(piperidin-3-yl)phenyl)boronic acid is unique due to the presence of the piperidin-3-yl group. This additional functional group enhances its reactivity and allows for the formation of more complex molecular structures. Additionally, the piperidin-3-yl group can impart specific biological activities, making this compound particularly valuable in medicinal chemistry .
Propriétés
Formule moléculaire |
C11H15BFNO2 |
|---|---|
Poids moléculaire |
223.05 g/mol |
Nom IUPAC |
(2-fluoro-5-piperidin-3-ylphenyl)boronic acid |
InChI |
InChI=1S/C11H15BFNO2/c13-11-4-3-8(6-10(11)12(15)16)9-2-1-5-14-7-9/h3-4,6,9,14-16H,1-2,5,7H2 |
Clé InChI |
PQILLQKNSIILOY-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C=CC(=C1)C2CCCNC2)F)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4a-Hydroxy-8a-methyl-5-methylidenedecahydronaphtho[2,3-b]furan-2(3h)-one](/img/structure/B14082995.png)
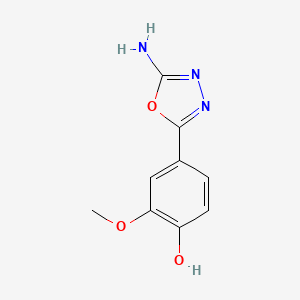
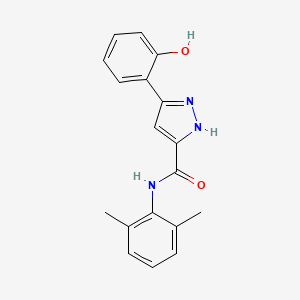

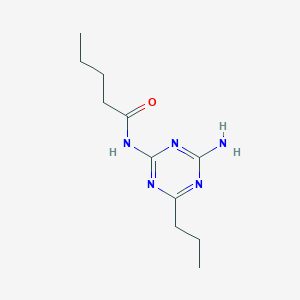
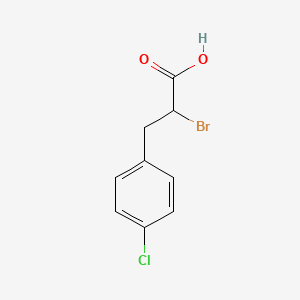
![3-(2-hydroxy-3,5-dimethylphenyl)-4-(3-methoxyphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14083027.png)

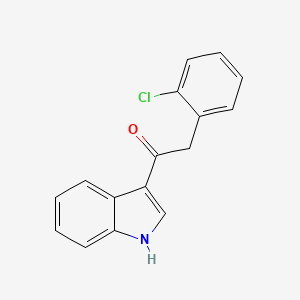
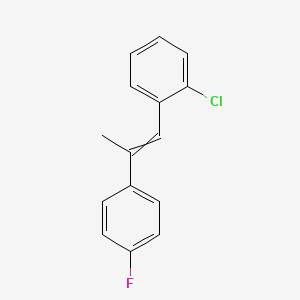
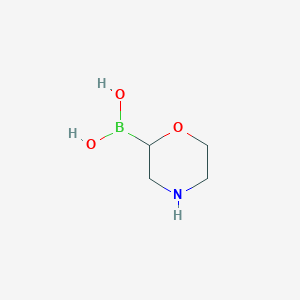
![5-[4-Bromo-3-(trifluoromethyl)phenyl]furan-2-carbaldehyde](/img/structure/B14083068.png)

